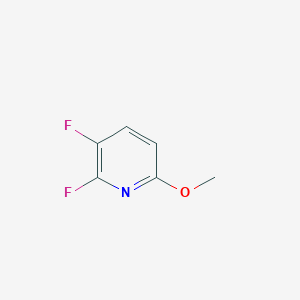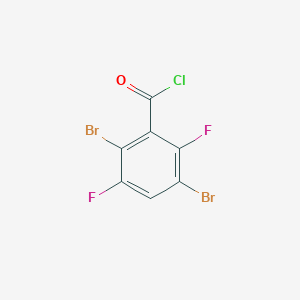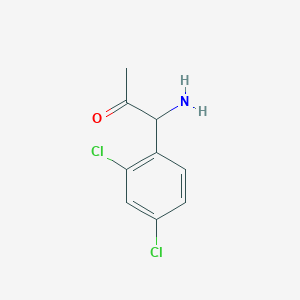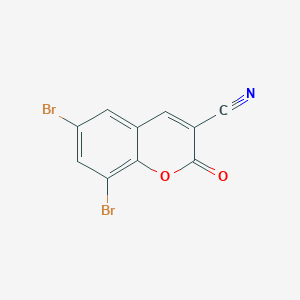
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a halogenated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring. Its unique structure makes it a valuable compound in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted chromenes
- Amino derivatives
- Carboxylic acids and other oxidized products
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative effects against cancer cells.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Difluoro-2-oxo-2H-chromene-3-carbonitrile
Comparison: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its iodo, chloro, and fluoro analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications. The differences in halogen atoms also influence the compound’s solubility, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C10H3Br2NO2 |
|---|---|
Molekulargewicht |
328.94 g/mol |
IUPAC-Name |
6,8-dibromo-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |
InChI-Schlüssel |
JFMZGJXHSLNKAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


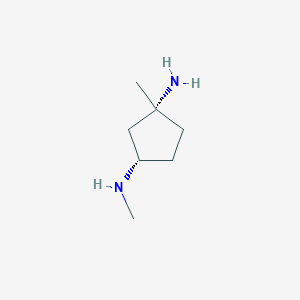
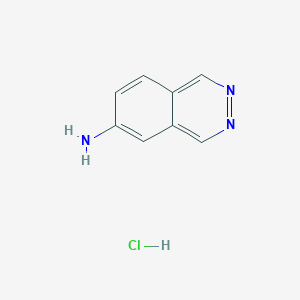


![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
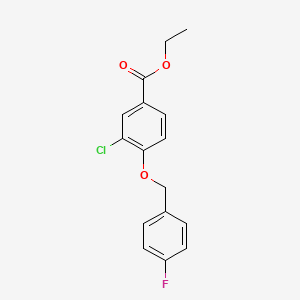
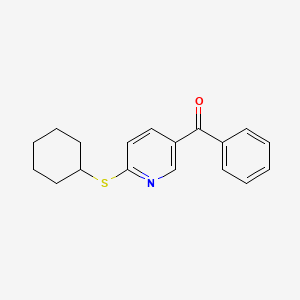
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
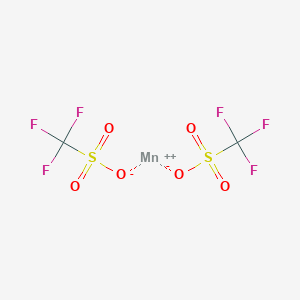
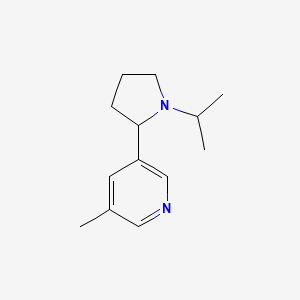
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
